molecular formula C18H16O8 B14737375 Naphthalene-1,4,5,8-tetrayl tetraacetate CAS No. 6047-49-0

Naphthalene-1,4,5,8-tetrayl tetraacetate

Cat. No.: B14737375
CAS No.: 6047-49-0
M. Wt: 360.3 g/mol
InChI Key: PJXFFLSPFLEOCZ-UHFFFAOYSA-N
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Description

Naphthalene-1,4,5,8-tetrayl tetraacetate is an organic compound with the molecular formula C18H16O8 It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and features four acetate groups attached to the naphthalene core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of naphthalene-1,4,5,8-tetrayl tetraacetate typically involves the esterification of naphthalene-1,4,5,8-tetracarboxylic acid with acetic anhydride. The reaction is usually carried out under reflux conditions with a catalyst such as sulfuric acid to facilitate the esterification process .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity, often involving precise temperature control and the use of high-purity reagents .

Chemical Reactions Analysis

Types of Reactions: Naphthalene-1,4,5,8-tetrayl tetraacetate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Naphthalene-1,4,5,8-tetrayl tetraacetate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of naphthalene-1,4,5,8-tetrayl tetraacetate involves its ability to interact with various molecular targets through its functional groups. The acetate groups can participate in hydrogen bonding and other non-covalent interactions, allowing the compound to bind to specific proteins and enzymes. This binding can modulate the activity of these molecular targets, leading to various biological effects .

Comparison with Similar Compounds

Uniqueness: Its ability to undergo various chemical reactions and form stable complexes makes it a valuable compound in both research and industrial settings .

Properties

CAS No.

6047-49-0

Molecular Formula

C18H16O8

Molecular Weight

360.3 g/mol

IUPAC Name

(4,5,8-triacetyloxynaphthalen-1-yl) acetate

InChI

InChI=1S/C18H16O8/c1-9(19)23-13-5-6-15(25-11(3)21)18-16(26-12(4)22)8-7-14(17(13)18)24-10(2)20/h5-8H,1-4H3

InChI Key

PJXFFLSPFLEOCZ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1=C2C(=CC=C(C2=C(C=C1)OC(=O)C)OC(=O)C)OC(=O)C

Origin of Product

United States

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